The synthesis of SRI-29329 originates from research conducted at SRI International, a nonprofit scientific research institute. The compound falls under the category of synthetic organic compounds, specifically designed for biological activity. Its classification may vary depending on the specific targets and mechanisms of action being studied.
The synthesis of SRI-29329 involves several chemical reactions that are typical in the production of small organic molecules. The methods may include:
While specific details on the synthesis pathway of SRI-29329 are not extensively documented in public literature, similar compounds often utilize standard organic synthesis methodologies including nucleophilic substitutions and coupling reactions.
The molecular structure of SRI-29329 is characterized by its unique arrangement of atoms, which determines its interaction with biological targets. Structural data typically includes:
Understanding the molecular structure is crucial for predicting the compound's behavior in biological systems and its potential efficacy as a therapeutic agent.
SRI-29329 may participate in various chemical reactions that are important for its activity:
The specific reactions that SRI-29329 undergoes will depend on its chemical structure and the biological environment in which it operates.
The mechanism of action for SRI-29329 involves its interaction with biological targets at the molecular level:
Research into similar compounds suggests that small molecules can modulate signaling pathways, leading to desired physiological effects.
The physical and chemical properties of SRI-29329 are essential for understanding its behavior in various environments:
Detailed characterization through techniques like differential scanning calorimetry or thermogravimetric analysis may be employed to assess these properties.
SRI-29329 has potential applications in various scientific fields:
SRI-29329 (CAS 2086809-58-5) is a small-molecule kinase inhibitor with the molecular formula C₂₀H₂₆ClN₇ and a molecular weight of 399.92 g/mol [1] [3] [5]. Its systematic name is undisclosed in public literature, but its structure features a chiral cyclopentane ring fused to a chlorinated quinazoline core, evidenced by the SMILES notation: CC(N1C=NC2=C(NC3=CC=CC(Cl)=C3)N=C(N[C@H]4CCCC[C@@H]4N)N=C12)C [1] [4]. This stereospecific arrangement is critical for its biological activity. The compound is classified as a CDC-like kinase (CLK) inhibitor, specifically targeting CLK1, CLK2, and CLK4 isoforms [1] [3].
Computational analyses reveal a topological polar surface area (TPSA) of 93.68 Ų, moderate lipophilicity (LogP ≈ 4.5), and three hydrogen bond donors, supporting cell membrane permeability [5] [7]. It is stable as a white-to-off-white solid and soluble in DMSO (50 mg/mL) for in vitro applications [1] [4].
Table 1: Physicochemical Properties of SRI-29329
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₆ClN₇ |
Molecular Weight | 399.92 g/mol |
CAS Number | 2086809-58-5 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 93.68 Ų |
Solubility (DMSO) | 50 mg/mL |
SRI-29329 emerged from targeted drug discovery efforts in the late 2010s to develop selective CLK inhibitors. It was first characterized as "Compound 8" in a seminal study identifying potent CLK antagonists with minimal off-target activity against cyclin-dependent kinases (CDKs) [1] [4]. Key milestones include:
Table 2: Key Inhibition Profiles of SRI-29329
Kinase Target | IC₅₀ Value (nM) | Selectivity vs. CDKs |
---|---|---|
CLK2 | 16 | >100-fold selective |
CLK1 | 78 | >50-fold selective |
CLK4 | 86 | >50-fold selective |
CDK1/4/6 | >1000 | Not applicable |
SRI-29329 has become pivotal in elucidating CLK-mediated signaling pathways. Key contributions include:
Mechanistic Insights into Splicing Regulation
CLKs phosphorylate serine/arginine-rich (SR) proteins, which govern pre-mRNA splicing. SRI-29329 inhibits this phosphorylation, disrupting spliceosome assembly and enabling studies on aberrant splicing in diseases like cancer [2] [3]. Its selectivity profile clarifies isoform-specific functions:
Tool for Target Validation
Unlike pan-CLK inhibitors, SRI-29329’s modest CLK2 selectivity helps dissect individual CLK roles:
Chemical Probe Development
SRI-29329 exemplifies criteria for high-quality chemical probes:
Table 3: Structural Features Influencing CLK Isoform Selectivity
CLK Isoform | Key Structural Difference | SRI-29329 IC₅₀ |
---|---|---|
CLK2 | Standard ATP-binding pocket | 16 nM |
CLK1/4 | Similar to CLK2; temperature-sensitive activation | 78–86 nM |
CLK3 | Lys248 residue altering active-site electrostatics | >1000 nM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7